

Application Notes and Protocols for Flow Cytometry Analysis Following NLG802 Treatment

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Compound of Interest

Compound Name: NLG802

Cat. No.: B15573847

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Introduction

NLG802 is an orally bioavailable prodrug of indoximod, a potent inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO1).^{[1][2]} The IDO1 pathway is a critical mechanism of immune suppression exploited by tumors to evade immune-mediated destruction.^[3] IDO1 catalyzes the degradation of the essential amino acid tryptophan into kynurenine.^[1] Elevated kynurenine levels and tryptophan depletion in the tumor microenvironment suppress the proliferation and function of effector immune cells, such as T cells and Natural Killer (NK) cells, while promoting the differentiation and activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).^{[1][3]}

NLG802, by converting to indoximod, blocks this immunosuppressive pathway, thereby restoring and enhancing anti-tumor immune responses.^[1] This makes it a promising candidate for cancer immunotherapy, often evaluated in combination with other modalities like checkpoint inhibitors.^[3] Flow cytometry is an indispensable tool for elucidating the immunological effects of **NLG802** treatment, enabling detailed characterization and quantification of various immune cell populations and their functional status.

These application notes provide detailed protocols for multi-parameter flow cytometry analysis of peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs) from

subjects treated with **NLG802**.

Key Immune Cell Populations and Expected Effects of **NLG802**

The following table summarizes the key immune cell populations to be analyzed by flow cytometry following **NLG802** treatment and the anticipated immunological effects.

Immune Cell Population	Key Markers for Identification	Expected Effect of NLG802 Treatment	Rationale
CD4+ Helper T Cells	CD3+, CD4+	Increased proliferation and activation. Skewing from Treg towards Th1 phenotype.	IDO1 inhibition reverses tryptophan depletion, which is critical for T cell proliferation. Reduced kynurenine levels can alter T cell differentiation pathways. [4]
CD8+ Cytotoxic T Lymphocytes (CTLs)	CD3+, CD8+	Increased proliferation, activation, and cytotoxic potential (e.g., increased Granzyme B, Perforin).	Restoration of tryptophan levels and reduction of immunosuppressive kynurenine directly supports CTL proliferation and effector function. [4]
Regulatory T Cells (Tregs)	CD3+, CD4+, CD25 ^{high} , FOXP3+	Decreased frequency and/or suppressive function.	The IDO1 pathway is known to promote the differentiation and function of Tregs. Inhibition of this pathway is expected to reduce their prevalence. [1]
Natural Killer (NK) Cells	CD3-, CD56+	Increased activation and cytotoxicity.	Kynurenine can suppress NK cell function. NLG802 treatment is expected to restore NK cell activity by reducing kynurenine levels. [5]

Dendritic Cells (DCs)	Lin-, HLA-DR+, CD11c+	Increased maturation (upregulation of CD80, CD86).	IDO1 expression in DCs contributes to an immunosuppressive phenotype. Inhibition can promote DC maturation and their ability to prime anti-tumor T cell responses. [2]
Myeloid-Derived Suppressor Cells (MDSCs)	Human: Lin-, HLA-DR-/low, CD11b+, CD33+ Mouse: CD11b+, Gr-1+	Decreased frequency and/or suppressive function.	The IDO1 pathway can contribute to the expansion and suppressive activity of MDSCs. [1]

Experimental Protocols

Protocol 1: Immunophenotyping of T Cell Subsets

This protocol is designed for the comprehensive analysis of major T lymphocyte subsets from PBMCs or TILs.

Materials:

- Ficoll-Paque PLUS
- Phosphate Buffered Saline (PBS)
- FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
- Fluorochrome-conjugated antibodies (see table below)
- Live/Dead dye (e.g., Propidium Iodide, DAPI, or fixable viability dye)
- Intracellular Staining Buffer (e.g., Foxp3/Transcription Factor Staining Buffer Set)
- Flow cytometer

Antibody Panel for T Cell Subset Analysis:

Marker	Fluorochrome	Purpose
Live/Dead Dye	e.g., FITC	Exclusion of dead cells
CD3	e.g., BUV395	Pan T cell marker
CD4	e.g., PE	Helper T cell marker
CD8	e.g., BUV737	Cytotoxic T cell marker
CD25	e.g., PE-Cy7	Treg and activated T cell marker
CD127	e.g., Alexa 647	To distinguish Tregs (CD127 ^{low})
FOXP3	e.g., APC	Treg lineage-defining transcription factor
CD45RO	e.g., PerCP-Cy5.5	Memory T cell marker
CCR7	e.g., BV421	Naïve and central memory T cell marker
HLA-DR	e.g., BV650	Activation marker
Ki-67	e.g., BV786	Proliferation marker

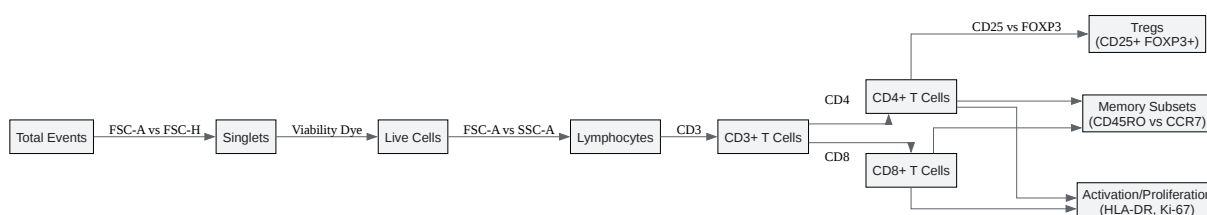
Procedure:

- **Sample Preparation:** Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. If using tumor tissue, prepare a single-cell suspension of TILs using established protocols.
- **Surface Staining:** a. Resuspend up to 1×10^6 cells in 100 μ L of FACS buffer. b. Add the live/dead dye according to the manufacturer's protocol. Incubate in the dark. c. Wash the cells with FACS buffer. d. Add the cocktail of fluorochrome-conjugated surface antibodies (CD3, CD4, CD8, CD25, CD127, CD45RO, CCR7, HLA-DR). e. Incubate for 30 minutes at 4°C in the dark. f. Wash the cells twice with FACS buffer.

- Intracellular Staining (for FOXP3 and Ki-67): a. Fix and permeabilize the cells using an intracellular staining buffer set according to the manufacturer's instructions. b. Add the intracellular antibodies (FOXP3, Ki-67). c. Incubate for 30-45 minutes at room temperature in the dark. d. Wash the cells with permeabilization buffer.
- Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer. Collect a sufficient number of events for robust statistical analysis.

Data Analysis and Gating Strategy:

A hierarchical gating strategy should be employed. An example is provided in the Graphviz diagram below.



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Caption: Gating strategy for T cell subset analysis.

Protocol 2: Analysis of NK Cell Activation

This protocol focuses on identifying NK cells and assessing their activation status.

Materials:

- As in Protocol 1

- Fluorochrome-conjugated antibodies (see table below)

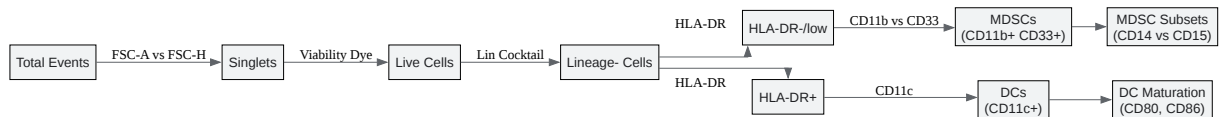
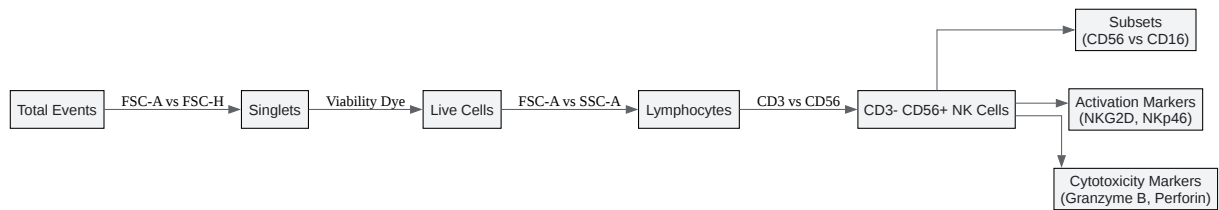
Antibody Panel for NK Cell Analysis:

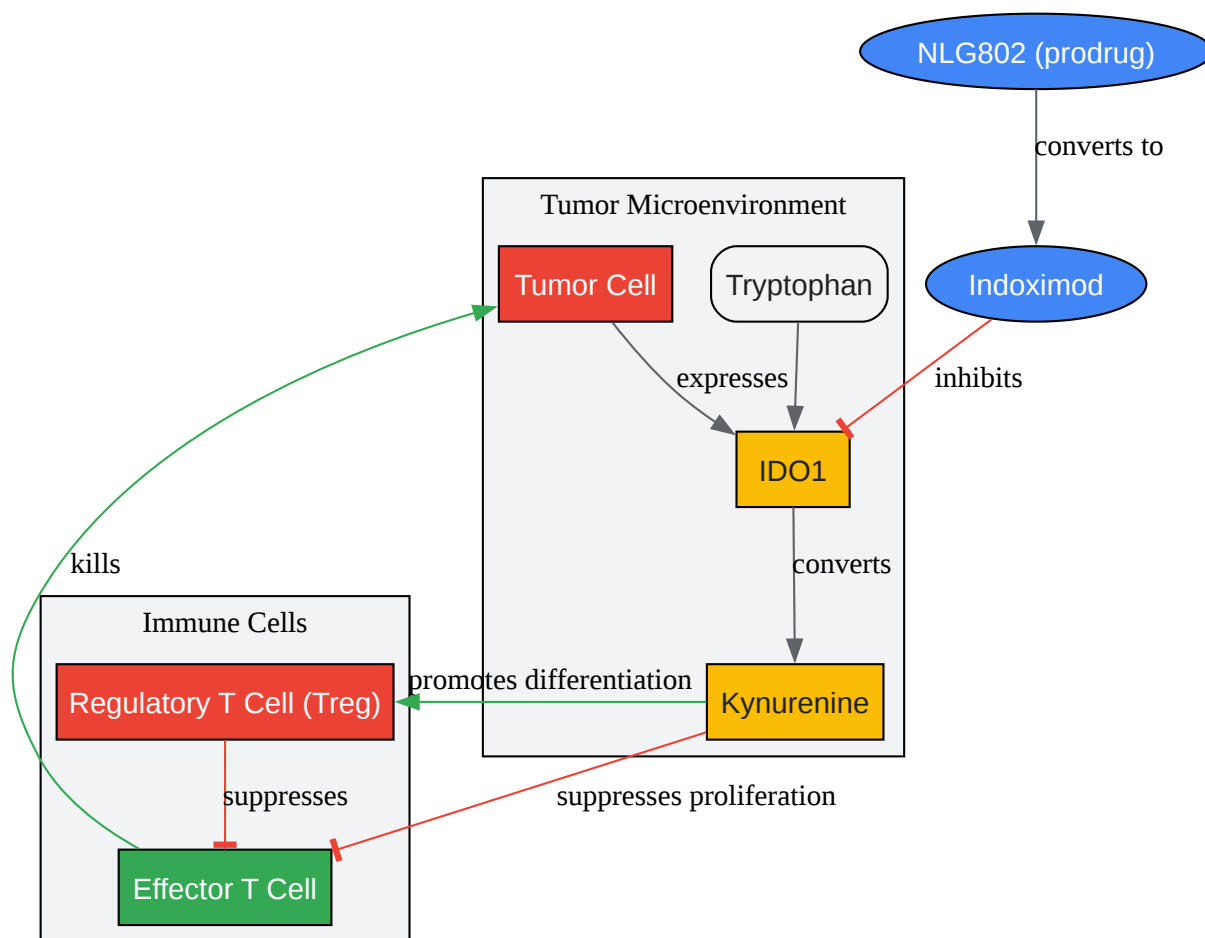
Marker	Fluorochrome	Purpose
Live/Dead Dye	e.g., FITC	Exclusion of dead cells
CD3	e.g., APC-H7	Exclusion of T cells
CD56	e.g., PE	Pan NK cell marker
CD16	e.g., PerCP-Cy5.5	Distinguishes CD56bright and CD56dim subsets
NKG2D	e.g., APC	Activating receptor
NKp46	e.g., PE-Cy7	Activating receptor
Granzyme B	e.g., Alexa Fluor 488	Cytotoxic granule content
Perforin	e.g., Alexa Fluor 647	Cytotoxic granule content

Procedure:

Follow the same general procedure as Protocol 1, including surface and intracellular staining steps, using the antibody panel specified above.

Data Analysis and Gating Strategy:





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